Comparative Physicochemical Properties for Molecular Design: Impact of 4-Cyano and 7-Nitro Substitution on Molecular Weight and TPSA
The simultaneous presence of a 4-cyano and 7-nitro group on the isoquinolinone core leads to a significantly higher molecular weight and topological polar surface area (TPSA) compared to simpler, more common isoquinolinone building blocks. For example, the TPSA of 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone is 121.06 Ų [1], compared to 74.9 Ų for the simpler analog 7-nitroisoquinolin-1(2H)-one (CAS 20141-83-7) . The molecular weight also increases from 190.16 g/mol to 306.27 g/mol [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | MW: 306.27 g/mol; TPSA: 121.06 Ų |
| Comparator Or Baseline | 7-Nitroisoquinolin-1(2H)-one (CAS 20141-83-7): MW: 190.16 g/mol; TPSA: 74.9 Ų |
| Quantified Difference | Δ MW = +116.11 g/mol; Δ TPSA = +46.16 Ų |
| Conditions | Calculated values based on standard molecular descriptors (PubChem/XLogP3). |
Why This Matters
This quantitative difference is critical for medicinal chemists: the higher MW and TPSA of the target compound place it in a different property space, which directly impacts predictions for oral bioavailability (Lipinski's Rule of Five) and membrane permeability, making it a distinct tool for exploring chemical space beyond simpler isoquinolinone fragments.
- [1] ChemSrc. 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone. CAS 130651-65-9. https://m.chemsrc.com/baike/3883954.html (accessed 2026-04-20). View Source
- [2] ChemSrc. 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone. CAS 130651-65-9. https://m.chemsrc.com/baike/3883954.html (accessed 2026-04-20). View Source
